N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Description
This compound features a thieno[3,4-c]pyrazole core fused with a 5-oxo group and substituted at the 3-position by an adamantane-1-carboxamide moiety. Adamantane, known for its rigid, hydrophobic structure, may improve blood-brain barrier penetration, suggesting applications in neurological disorders.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-14-4-2-3-5-20(14)26-21(18-12-29(28)13-19(18)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBHSVNEYWIUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- Thieno[3,4-c]pyrazole core substituted at position 2 with a 2-methylphenyl group.
- Adamantane-1-carboxamide linked to position 3 of the heterocycle.
Retrosynthetically, the amide bond suggests a coupling reaction between a thienopyrazole-3-amine intermediate and adamantane-1-carboxylic acid. The core structure likely originates from cyclocondensation reactions involving thiophene and pyrazole precursors.
Synthesis of the Thieno[3,4-c]Pyrazole Core
Cyclocondensation Strategy
The thieno[3,4-c]pyrazole scaffold is constructed via a [3+2] cycloaddition between a thiophene-derived dienophile and a pyrazole-forming component. A representative pathway involves:
- Preparation of 3-Amino-2-(2-methylphenyl)thieno[3,4-c]pyrazol-5(6H)-one :
- Starting material : 3-Bromothiophene is functionalized via sequential formylation and hydrazine treatment to yield a pyrazole-thiophene hybrid.
- Cyclization : Reaction with methyl thioglycolate under refluxing xylene induces cyclization, forming the thienopyrazole core.
- Substituent introduction : A 2-methylphenyl group is introduced at position 2 via Ullmann coupling using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Methyl thioglycolate, xylene, reflux, 12 h | 78 | |
| Ullmann Coupling | CuI, DMCDA, K₃PO₄, DMSO, 110°C, 24 h | 65 |
Amide Coupling with Adamantane-1-Carboxylic Acid
Activation of Carboxylic Acid
Adamantane-1-carboxylic acid is activated via two primary methods:
Coupling Reaction
The amine intermediate reacts with activated adamantane-1-carboxylic acid under inert conditions:
- Solvent : Anhydrous DMF or tetrahydrofuran (THF).
- Base : N,N-Diisopropylethylamine (DIPEA) to scavenge HCl.
- Temperature : 0°C to room temperature, 12–24 h.
Table 3: Amide Coupling Optimization
| Activation Method | Reagents/Conditions | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Acid Chloride | SOCl₂, DCM, 40°C, 2 h; then amine, DIPEA | 75 | 98% |
| EDCI/HOBt | EDCI (1.2 eq), HOBt (1.1 eq), DMF, 24 h | 82 | 97% |
Characterization and Analytical Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar thienopyrazole core and the chair conformation of the adamantane moiety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogen atoms or other functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound might be used in the development of new materials with desirable properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Core Heterocycles
- Target Compound: Thieno[3,4-c]pyrazole core.
- 3-(Adamantan-1-yl)-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (): Pyrazole core with a hydrazide substituent.
- N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (): 1,2,4-Triazole core.
- 5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones (): 1,2,4-Triazole with thione and alkylthio groups.
Key Substituents
Physicochemical Properties
Biological Activity
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements from thieno[3,4-c]pyrazole and adamantane, contributing to its biological properties. The molecular formula is , with a molecular weight of approximately 342.45 g/mol.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Research indicates that this compound may inhibit certain enzymes and receptors that play critical roles in these diseases.
Anticancer Properties
Recent studies have shown that the compound exhibits anticancer activity against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound significantly reduces cell viability in breast cancer and lung cancer cell lines.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties :
- It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal models of arthritis revealed that treatment with this compound leads to decreased joint swelling and pain.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Reduced cell viability in cancer cell lines | |
| Anti-inflammatory | Decreased cytokine production | |
| Apoptosis Induction | Activation of caspases |
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:
- A dose-dependent reduction in cell proliferation.
- Induction of apoptosis confirmed by flow cytometry analysis.
These findings highlight the potential of this compound as a candidate for further development in cancer therapy.
Case Study: Anti-inflammatory Effects
In a model of rheumatoid arthritis, administration of the compound resulted in:
- Significant reduction in joint inflammation and damage.
- Lower levels of inflammatory markers compared to control groups.
These results suggest that this compound may offer therapeutic benefits for autoimmune diseases characterized by inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the construction of the thieno[3,4-c]pyrazole core followed by adamantane-carboxamide coupling. Key steps include cyclization of thiophene derivatives with hydrazine analogs and subsequent functionalization using coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF) . Optimization requires precise control of temperature (e.g., reflux vs. room temperature) and pH, with monitoring via TLC or HPLC to track intermediates. Catalysts such as Pd-based systems may enhance regioselectivity in cross-coupling steps .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?
- Methodological Answer : Structural elucidation relies on NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical determination (if crystalline) . IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹). Purity assessment requires HPLC with UV detection (λ = 254 nm) and elemental analysis .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial susceptibility testing (MIC determination against Gram+/Gram– bacteria). For mechanistic insights, use enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (SPR or fluorescence polarization). Dose-response curves and IC₅₀ calculations are critical for potency evaluation .
Advanced Research Questions
Q. How do substituent variations on the thieno-pyrazole core influence bioactivity, and what SAR trends have been observed in analogs?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies involve synthesizing derivatives with substituents at the 2-methylphenyl or adamantane positions. For example:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance metabolic stability but may reduce solubility.
- Adamantane modifications (e.g., fluorination) improve lipophilicity and blood-brain barrier penetration .
Use QSAR models (e.g., CoMFA or molecular docking) to predict binding affinities to targets like cyclooxygenase-2 or tubulin .
Q. What strategies resolve contradictions in reported data on its thermal stability and reactivity?
- Methodological Answer : Discrepancies often arise from differing experimental setups. Standardize protocols:
- Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to assess decomposition pathways.
- Kinetic studies (e.g., Arrhenius plots) to quantify activation energies for degradation.
- Solvent effects : Compare reactivity in polar vs. nonpolar solvents (e.g., DMSO vs. toluene) to identify solvent-mediated side reactions .
Q. How can computational chemistry guide the design of derivatives with improved target selectivity?
- Methodological Answer : Employ molecular dynamics simulations to study ligand-protein interactions (e.g., binding to EGFR or HIV protease). Density functional theory (DFT) predicts electronic properties (HOMO-LUMO gaps) influencing redox behavior. Free-energy perturbation (FEP) calculations optimize substituent effects on binding thermodynamics .
Q. What experimental approaches validate the proposed mechanism of action in complex biological systems?
- Methodological Answer : Combine knockout cell lines (CRISPR/Cas9) to confirm target dependency and proteomics (LC-MS/MS) to identify off-target interactions. In vivo pharmacokinetics (plasma half-life, tissue distribution) and metabolite profiling (using LC-QTOF-MS) clarify biotransformation pathways .
Data Contradiction Analysis
Q. Conflicting reports on its solubility: How can researchers reconcile these differences for formulation studies?
- Methodological Answer : Solubility varies with pH, crystal form (polymorphs), and solvent systems. Conduct:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
